Barium phosphate

Overview

Description

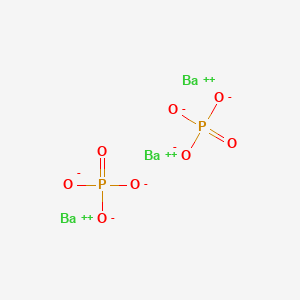

Barium phosphate (Ba₃(PO₄)₂), also known as tribarium diphosphate, is an inorganic salt composed of three barium cations (Ba²⁺) and two phosphate anions (PO₄³⁻) . It has a molar mass of 295.27 g/mol and exists as a colorless solid, often in powder form, with a slight acetic acid-like odor . The compound is sparingly soluble in water but dissolves readily in acidic solutions .

Structurally, this compound shares oxygen atoms between its tetrahedral phosphate groups and barium ions, forming a stable crystalline lattice . It occurs naturally in minerals such as alforsite and jagowerite and is synthesized via methods like chemical precipitation (using barium carbonate and metaphosphoric acid) or hydrothermal techniques . Key applications include its use in glass manufacturing (due to high thermal expansion coefficient and melting point), as a proton-conducting material in fuel sensors, and in pulsed laser technology .

Scientific Research Applications

Electro-Optic Applications

Piezoelectric Properties

Barium phosphate exhibits strong piezoelectric characteristics, making it ideal for sensors and actuators. It converts mechanical stress into electrical charge, which is crucial for applications in sonar systems, pressure sensors, and precision engineering actuators .

Electro-Optic Devices

This compound is also employed in electro-optic devices such as modulators and switches. Its ability to alter the refractive index under an electric field supports high-speed optical communication and laser technology .

Thermoelectric Applications

Thermistors

this compound ceramics are used in thermistors, which measure temperature by changing electrical resistance with temperature fluctuations. This property ensures precise control in electronic systems .

Thermoelectric Generators

The material can convert heat into electricity, making it valuable for waste heat recovery systems and remote power generation .

Electrochemical Applications

Batteries

In lithium-ion battery technology, this compound enhances efficiency and performance by increasing cycle life and thermal stability. It acts as an electrolyte additive to boost ionic conductivity and electrochemical stability .

Catalysis and Materials Science

Catalytic Applications

this compound serves as a catalyst or support in various chemical reactions, enhancing selectivity and speeding up processes. Its applications include organic synthesis, fuel processing, and environmental cleanup .

| Product/Project | Technical Outcomes | Application Scenarios |

|---|---|---|

| This compound Catalysts | Enables efficient alkoxylation of organic compounds | Organic synthesis, fine chemical production |

| This compound Phosphors | High emission intensity; eliminates rare earth elements | Imaging plates for computed radiography |

| This compound Contrast Agents | Excellent contrast for micro-CT imaging | Biomedical imaging, vascular research |

Agricultural Applications

This compound has been investigated as a potential indicator of phosphorus in agricultural runoff. Studies indicate that barium can trace anthropogenic inputs into surface waters, aiding in the mitigation of environmental issues like eutrophication . This application underscores the compound's role in environmental monitoring and agricultural management.

Biomedical Applications

Recent research has highlighted the use of nanostructured this compound as a contrast agent for micro-computed tomography (micro-CT) imaging. This application allows for enhanced visualization of vascular systems in tissues, demonstrating low cytotoxicity while producing sharp images with excellent contrast .

Materials Development

Ceramics and Glass Manufacturing

In ceramics, this compound improves mechanical and thermal properties as a flux additive. It is also utilized in specialty glasses due to its chemical stability and optical properties .

| Material Type | Application |

|---|---|

| Ceramics | Enhances material properties |

| Glass | Component in specialty glasses |

| Dental Materials | Used in dental cements due to biocompatibility |

Case Studies

- Micro-CT Imaging with Nanostructured this compound

- Environmental Tracing Using Barium

- Catalytic Conversion Studies

Mechanism of Action

The mechanism of action of barium phosphate involves its interaction with other compounds to form stable precipitates. For example, in wastewater treatment, this compound forms complexes with pollutants, facilitating their removal from the solution . In micro-CT imaging, this compound enhances the contrast of blood vessels, allowing for clearer imaging .

Comparison with Similar Compounds

Barium phosphate belongs to a broader family of alkaline-earth phosphates. Below, it is compared with structurally or functionally related compounds:

Barium Hydrogen Phosphate (BHP, BaHPO₄)

- Synthesis : BHP is synthesized via chemical precipitation, biomimetic processes, or microbiological methods using Bacillus subtilis .

- Morphology : Microbially precipitated BHP exhibits a distinct "brick-like" morphology, differing from the irregular shapes produced chemically .

- Thermal Behavior : BHP synthesized microbiologically shows a higher total weight loss (7.47%) and lower decomposition temperature (355.5°C) compared to chemically synthesized BHP, likely due to residual organic matrices .

- Applications : Used in bioceramics, corrosion protection, and as a precursor for luminescent materials .

| Property | This compound (Ba₃(PO₄)₂) | Barium Hydrogen Phosphate (BaHPO₄) |

|---|---|---|

| Molar Mass (g/mol) | 295.27 | 233.32 |

| Solubility in Water | Insoluble | Slightly soluble |

| Thermal Decomposition | >1000°C | 355.5°C (microbial synthesis) |

| Key Applications | Glass, lasers, sensors | Bioceramics, corrosion inhibition |

Alkaline-Earth Hydroxyapatites (M₁₀(PO₄)₆(OH)₂, M = Ca, Sr, Ba)

Hydroxyapatites (HAPs) are phosphate minerals with the general formula M₁₀(PO₄)₆(OH)₂. Calcium hydroxyapatite (Ca-HAp) is the most studied, but barium hydroxyapatite (Ba-HAp) and strontium hydroxyapatite (Sr-HAp) are also significant.

Structural and Functional Comparison:

- Crystallinity: Ca-HAp exhibits superior nanocrystallinity and structural stability compared to Ba-HAp and Sr-HAp .

- Surface Properties :

- Adsorption Capacity : Ca-HAp shows the highest Co²⁺ ion adsorption (98% efficiency) due to its high surface area and pore volume, outperforming Ba-HAp (72%) and Sr-HAp (65%) .

- Thermal Behavior : Thermal treatment (105–800°C) causes particle aggregation in Ba-HAp but negligible changes in Ca-HAp .

| Property | Barium Hydroxyapatite (Ba-HAp) | Calcium Hydroxyapatite (Ca-HAp) |

|---|---|---|

| Surface Area (m²/g) | 32 | 85 |

| Co²⁺ Adsorption (%) | 72 | 98 |

| Thermal Stability | Phase changes above 600°C | Stable up to 800°C |

Other this compound Derivatives

- Barium Hexaferrite Composites : Beta-tricalcium phosphate (β-TCP) composites with barium hexaferrite (BaFe₁₂O₁₉) exhibit enhanced magnetic properties. Adding 3 vol% barium hexaferrite improves mechanical strength while retaining β-TCP's biocompatibility .

- Hydrated Forms : this compound hydrates (e.g., Ba₂(P₄O₁₂)·5H₂O) show varied solubility and thermal expansion, making them suitable for specialized ceramics .

Key Research Findings

Environmental Applications : Ca-HAp outperforms Ba-HAp in heavy metal adsorption, highlighting its dominance in water remediation .

Thermal Expansion : this compound's high thermal expansion coefficient makes it ideal for high-temperature applications, such as glass manufacturing .

Biological Activity

Barium phosphate, with the chemical formula , is a compound that has garnered attention for its biological activity and potential applications in biomedical fields. This article explores the biological properties of this compound, including its biocompatibility, effects on cell proliferation, and its role in biomaterials.

This compound is composed of barium cations () and phosphate anions (). The structural arrangement forms a three-dimensional lattice that contributes to its stability and reactivity in biological environments. The compound exhibits unique properties that make it suitable for various applications, particularly in biomedicine.

Biocompatibility and Cellular Responses

Biocompatibility Studies:

Research has demonstrated that this compound can enhance biocompatibility when used as a component in bioactive glasses. A study indicated that the incorporation of barium ions into these materials improved the formation of hydroxycarbonate apatite (HCA) layers, which are essential for bone regeneration . Hemolysis assays further confirmed that this compound exhibited low toxicity, with hemolysis rates correlating positively with increasing barium content in bioactive glasses .

Cell Proliferation:

In vitro studies have shown that this compound significantly promotes the proliferation of various cell types. For example, fibroblast stem cells encapsulated in alginate microcapsules containing barium ions exhibited a 21-fold increase in cell proliferation after seven days . Additionally, osteoblast cells demonstrated enhanced calcium deposition and alkaline phosphatase activity when exposed to this compound, indicating its potential role in bone tissue engineering .

Barium ions are believed to interact with cellular components through several mechanisms:

- Cell Signaling: Barium may influence cellular signaling pathways that promote proliferation and differentiation.

- Ion Exchange: The larger ionic radius of barium compared to calcium allows for effective ion exchange processes, which can enhance cellular interactions with biomaterials .

- Formation of Bioactive Compounds: this compound facilitates the formation of bioactive compounds like HCA, critical for bone integration and healing processes .

Case Study 1: Bone Regeneration

A study involving the application of this compound-coated magnesium alloys demonstrated significant improvements in bone regeneration. The coating facilitated enhanced osteoconductivity and supported the attachment and proliferation of osteoblasts, leading to improved bone healing outcomes in animal models .

Case Study 2: Phosphate Regulation

In another investigation, the role of barium as a potential indicator of phosphorus levels in agricultural runoff was explored. This study highlighted how this compound can be utilized to monitor environmental phosphorus levels, showcasing its broader implications beyond direct biological activity .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Chemical Reactions Analysis

Acid-Base Neutralization

Reaction of barium hydroxide () with phosphoric acid ():

-

Conditions : Aqueous solutions at standard temperature and pressure.

-

Observations : Forms a white precipitate () due to its low solubility in water 7.

Precipitation from Barium Salts

Reaction of barium chloride () with sodium phosphate ():

Carbonate Route

Reaction of barium carbonate () with metaphosphoric acid ():

| Method | Reactants | Products | Solubility State |

|---|---|---|---|

| Acid-Base Neutralization | (solid precipitate) | ||

| Precipitation | (solid precipitate) | ||

| Carbonate Route | (solid precipitate) |

Acid-Base Reactions

This compound reacts with strong acids, dissolving to form soluble salts and phosphoric acid:

-

Mechanism : Acidic pH ( of ) shifts equilibrium toward dissolution .

-

Applications : Used to recover from phosphate ores.

Thermal Decomposition

At high temperatures (), this compound decomposes:

-

Products : Barium pyrophosphate () and phosphorus pentoxide () .

-

Industrial Relevance : This decomposition is exploited in glass manufacturing for high thermal stability .

Solubility and Precipitation Behavior

| Property | Value | Conditions |

|---|---|---|

| Solubility in Water | Insoluble () | |

| Solubility in Acids | Soluble | Forms and ions |

| Solubility in Alkalis | Insoluble | Stable in basic solutions |

-

Key Insight : remains insoluble in neutral or alkaline solutions but dissolves in acidic media due to protonation of .

Interaction with Phosphoric Acid

Reaction with excess produces barium dihydrogen phosphate:

Stability in Aqueous Systems

-

Hydrolysis : Minimal hydrolysis in water; suspended particles settle without reacting .

-

Reactivity with Sulfates : Forms (insoluble) when exposed to sulfate ions .

This compound’s reactivity is pivotal in industries ranging from glass production (-based glasses) to metallurgy (corrosion-resistant coatings). Its low solubility in water and high thermal stability make it a versatile compound in both industrial and laboratory settings.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for barium phosphate, and how do reaction conditions influence product purity?

this compound (Ba₃(PO₄)₂) is typically synthesized via two primary routes:

- Metathesis reaction : Barium chloride reacts with sodium metaphosphate (NaPO₃) in aqueous solution, yielding this compound and sodium chloride as byproducts .

- Acid-base reaction : Barium carbonate (BaCO₃) reacts with metaphosphoric acid (HPO₃), producing CO₂ and water alongside this compound . Key factors affecting purity include pH control, stoichiometric ratios, and post-synthesis washing to remove residual ions. Thermogravimetric analysis (TGA) is recommended to confirm the absence of hydrates or unreacted precursors.

Q. How is the crystallographic structure of this compound characterized, and what techniques validate its phase composition?

X-ray diffraction (XRD) is the primary method for identifying crystallographic phases (e.g., orthophosphate vs. hydrogen phosphate). Fourier-transform infrared spectroscopy (FTIR) complements XRD by detecting functional groups like PO₄³⁻ vibrations (e.g., asymmetric stretching at ~1,000 cm⁻¹) . For amorphous or glassy this compound systems, Raman spectroscopy coupled with thermodynamic modeling (e.g., Shakhmatkin-Vedishcheva model) resolves structural units like BP (BaO·P₂O₅) and BP₂ (BaO·2P₂O₅) .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

- Thermal behavior : High melting points (~1,550°C) and thermal expansion coefficients make it suitable for glass and ceramic matrices .

- Optical properties : Transparency in UV regions enables use in optical coatings .

- Ionic conductivity : Proton conduction in hydrated forms is exploited in fuel cell sensors .

Advanced Research Questions

Q. How do microbiological synthesis methods (e.g., Bacillus subtilis) alter the morphology and thermal stability of barium hydrogen phosphate compared to chemical precipitation?

Microbially induced precipitation produces distinct brick-like morphologies due to organic matrix templating, whereas chemical methods yield irregular aggregates . Thermogravimetric analysis (TGA) reveals higher total weight loss (7.47% vs. ~5% for chemical synthesis) and lower decomposition temperatures (355.5°C vs. ~400°C), attributed to residual organics in microbiological samples . Researchers must account for these differences when selecting synthesis routes for bioceramics or corrosion-resistant coatings.

Q. What contradictions exist in reported thermal expansion coefficients of this compound glasses, and how can multivariate curve resolution (MCR) address them?

Discrepancies arise from varying BaO/P₂O₅ ratios and cooling rates during glass formation. MCR analysis of Raman spectra resolves these by deconvoluting contributions from structural units (e.g., BP vs. BP₂). For xBaO·(1−x)P₂O₅ glasses (x = 0.30–0.50), MCR loadings validated via thermodynamic modeling reproduce 98.93% of spectral variance, confirming BP and BP₂ as dominant phases . This method minimizes misinterpretation of overlapping spectral bands.

Q. What methodological challenges arise in replicating this compound synthesis procedures, and how can experimental documentation improve reproducibility?

Common issues include:

- Unreported impurities : Residual chloride ions from BaCl₂ precursors can alter ionic conductivity. Inductively coupled plasma mass spectrometry (ICP-MS) is advised for trace metal analysis .

- Ambiguous washing protocols : Incomplete removal of Na⁺/Cl⁻ ions affects stoichiometry. Detailed centrifugation and dialysis steps should be specified .

- Thermal history variations : Glass transition temperatures (Tg) depend on cooling rates, requiring precise furnace profiles in supplementary data .

Q. How can researchers resolve discrepancies in the luminescent properties of metal-doped this compound reported across studies?

Contradictions often stem from dopant distribution heterogeneity or quenching effects. Methodological solutions include:

- Elemental mapping : Energy-dispersive X-ray spectroscopy (EDS) identifies dopant clustering (e.g., Eu³⁺ or Tb³⁺) .

- Lifetime decay analysis : Time-resolved photoluminescence distinguishes surface vs. bulk luminescence centers .

- Annealing optimization : Post-synthesis annealing in reducing atmospheres enhances dopant incorporation uniformity .

Q. Methodological Guidance

- For structural analysis : Combine XRD with Raman/FTIR to cross-validate crystalline and amorphous phases .

- For synthesis reproducibility : Document molar ratios, washing protocols, and thermal profiles in line with Beilstein Journal guidelines .

- For data integrity : Use multivariate statistical tools (e.g., MCR) to deconvolute spectral data and validate via thermodynamic models .

Properties

CAS No. |

13847-18-2 |

|---|---|

Molecular Formula |

BaH3O4P |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

barium(2+);diphosphate |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

OCAYIKGFPQXMPN-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Canonical SMILES |

OP(=O)(O)O.[Ba] |

Key on ui other cas no. |

13517-08-3 13847-18-2 |

Pictograms |

Irritant |

Related CAS |

13466-20-1 10048-98-3 13517-08-3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.